Ethyl 2-cyclopentyl-5-iodopyrazole-3-carboxylate
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Description
Pyrazoles, which include compounds like “Ethyl 2-cyclopentyl-5-iodopyrazole-3-carboxylate”, are a class of five-membered heterocycles derived from the parent pyrazole . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles is based on structures generated from information available in ECHA’s databases . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .
Safety and Hazards
Future Directions
The field of pyrazole research is active and evolving, with significant progress in synthesizing structurally diverse and biologically relevant pyrazole derivatives through the integration of green methodologies . Future research directions include the development of new synthetic methods and the exploration of novel applications in various fields .
Properties
IUPAC Name |
ethyl 2-cyclopentyl-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-2-16-11(15)9-7-10(12)13-14(9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFTWBVJIMTMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2CCCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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